Boc-Dab(Alloc)-OH.DCHA
Description
Contextualization within Modern Peptide Chemistry and Unnatural Amino Acid Research
Modern peptide chemistry and unnatural amino acid research increasingly focus on the creation of peptides with enhanced stability, novel conformations, and specific biological activities that are not achievable with the 20 standard proteinogenic amino acids. ontosight.ai Unnatural amino acids like 2,4-diaminobutyric acid (Dab) are incorporated into peptide chains to confer unique properties, such as resistance to enzymatic degradation. Compounds like Boc-Dab(Alloc)-OH.DCHA serve as essential building blocks in this endeavor, providing chemists with the tools to assemble these custom peptides. chemimpex.com The use of such derivatives allows for the synthesis of peptidomimetics and other complex structures with potential therapeutic applications. chemimpex.comgoogle.com
Theoretical Framework of Orthogonal Protecting Groups in Complex Molecular Architectures
The synthesis of complex molecules like peptides requires a strategy to selectively protect and deprotect various reactive functional groups at different stages of the synthesis. wikipedia.orgbiosynth.com This is achieved through the concept of orthogonal protecting groups, which involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.menih.gov
An ideal protecting group can be easily introduced, is stable throughout various reaction steps, does not interfere with desired reactions, and can be cleanly removed when needed. biosynth.com In peptide synthesis, this orthogonality is fundamental. biosynth.comfiveable.me For instance, the widely used Fmoc/tBu strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-terminal protection and the acid-labile tert-butyl (tBu) group for more permanent side-chain protection. iris-biotech.de
This compound exemplifies this principle. It contains:
A Boc (tert-butoxycarbonyl) group, which is sensitive to strong acids (like trifluoroacetic acid). iris-biotech.de
An Alloc (allyloxycarbonyl) group, which is selectively cleaved under mild conditions, typically using palladium catalysis. fiveable.meiris-biotech.de
This orthogonal arrangement allows chemists to unmask the two different amino groups on the diaminobutyric acid core in a specific, predetermined order, enabling the subsequent attachment of different molecular fragments at either position. This level of control is crucial for building branched peptides, cyclic peptides, and other intricate molecular architectures. fiveable.menih.gov The DCHA salt formation enhances the compound's crystalline stability and solubility profile.
Overview of 2,4-Diaminobutyric Acid (Dab) Derivatives in Bioorganic Chemistry
2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not found in proteins synthesized through the standard genetic code. ontosight.aigoogle.com It and its derivatives are of significant interest in bioorganic and medicinal chemistry due to their wide range of biological activities and applications. ontosight.aigoogle.com
Dab derivatives are utilized as key intermediates and building blocks in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.aichemimpex.comontosight.ai For example, they have been investigated for their potential in developing new antibiotics and for their lytic effects on certain cancer cells, suggesting applications in oncology. google.comontosight.ai The incorporation of Dab into peptide backbones can induce specific secondary structures, such as β-turns or helical motifs, which are important for designing molecules that can interact with biological targets. Furthermore, Dab-containing peptides often exhibit increased stability against proteolysis, a desirable trait for therapeutic peptides. The versatility of Dab makes its derivatives, including this compound, valuable tools in drug discovery and biotechnology. chemimpex.comontosight.ai
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-4-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid compound with N-cyclohexylcyclohexanamine (1:1) sigmaaldrich.com |
| Synonym | Boc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylammonium (B1228976) salt chempep.com |
| CAS Number | 327156-92-3 sigmaaldrich.comchempep.com |
| Molecular Formula | C₂₅H₄₅N₃O₆ sigmaaldrich.com |
| Molecular Weight | 483.6 g/mol chempep.com |
| Storage Temperature | 2-8°C lookchem.comiris-biotech.de |
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPGWNKDOPUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Dab Alloc Oh.dcha and Its Integration
Preparative Routes to N-α-Boc-N-γ-Alloc-L-2,4-diaminobutyric Acid and its DCHA Salt
The synthesis of Boc-Dab(Alloc)-OH.DCHA begins with L-2,4-diaminobutyric acid (L-Dab). The process involves a sequential protection strategy to introduce the Boc and Alloc groups onto the α- and γ-amino functionalities, respectively.
A common synthetic approach involves the initial protection of the α-amino group with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This is followed by the protection of the γ-amino group with the Alloc group using allyl chloroformate in the presence of a base. The order of introduction of these protecting groups can be varied to optimize yield and purity.
Once the fully protected N-α-Boc-N-γ-Alloc-L-2,4-diaminobutyric acid is obtained, it is converted to its dicyclohexylammonium (B1228976) (DCHA) salt. This is typically achieved by dissolving the protected amino acid in a suitable organic solvent, such as ethyl acetate, and adding an equimolar amount of dicyclohexylamine. The resulting salt precipitates out of the solution and can be isolated by filtration, yielding a stable, crystalline solid.
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role |
| L-2,4-diaminobutyric acid (L-Dab) | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Introduces the Boc protecting group |
| Allyl chloroformate | Introduces the Alloc protecting group |
| Dicyclohexylamine (DCHA) | Forms a crystalline salt |
| Organic Solvents (e.g., ethyl acetate) | Reaction and precipitation medium |
Strategic Incorporation into Peptide Elongation Sequences
The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. chemimpex.comchemimpex.com Its orthogonal protecting groups are central to its utility, allowing for the stepwise and selective elaboration of peptide chains. iris-biotech.de
In a typical Fmoc-based SPPS strategy, the Boc group on the α-amine of the incoming this compound is first removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to allow for coupling to the resin-bound peptide chain. The Alloc group on the side chain remains intact during this process and throughout subsequent Fmoc deprotection steps (which use a base like piperidine). sigmaaldrich.com
Once the desired peptide sequence is assembled, the Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). researchgate.net This exposes the γ-amino group of the Dab residue for further modification, such as:
Branching: Coupling of another peptide chain.
Cyclization: Formation of a lactam bridge with a carboxylic acid group elsewhere in the peptide. researchgate.net
Conjugation: Attachment of labels, tags, or other molecules.
This orthogonal strategy provides precise control over the final peptide structure, which is crucial for investigating structure-activity relationships and developing novel peptide-based therapeutics. chemimpex.com
Optimization of Synthetic Pathways for Enhanced Efficiency and Yield
Reaction Conditions: Fine-tuning of solvent systems, reaction times, and temperatures for the protection and salt formation steps can significantly impact the purity and yield of the final product.
Purification Methods: While the DCHA salt formation greatly aids in purification through recrystallization, further optimization of crystallization conditions can enhance recovery and purity.
Deprotection Protocols: For the removal of the Alloc group, various palladium catalysts and scavengers have been investigated to ensure complete and rapid deprotection without affecting other sensitive functional groups in the peptide. researchgate.net The use of different palladium sources and scavenger systems can be tailored to the specific peptide sequence to minimize side reactions. researchgate.net
Coupling Reagents: In SPPS, the choice of coupling reagent for incorporating this compound can influence the efficiency of the reaction, particularly for sterically hindered sequences. Investigating different activating agents can help to maximize coupling yields.
Table 2: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Alloc, Z |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Boc, Alloc, Z |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst | Boc, Fmoc, Z |
| Benzyloxycarbonyl | Z | Hydrogenolysis | Boc, Fmoc, Alloc |
This table highlights the orthogonal nature of the protecting groups commonly used in peptide synthesis, underscoring the strategic advantage of using derivatives like this compound.
Orthogonal Protection Strategies Employing Boc Dab Alloc Oh.dcha
Chemical Reactivity and Selective Cleavage of the N-γ-Alloc Group
The N-γ-allyloxycarbonyl (Alloc) group serves as a versatile protecting group for the side-chain amino function. Its unique removal mechanism, which is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups, makes it exceptionally useful. biosynth.comsigmaaldrich.com
The cleavage of the Alloc group is most commonly achieved through palladium(0)-catalyzed allylic transfer. iris-biotech.debiotage.com This reaction is typically performed under mild, near-neutral conditions. rsc.orgrsc.org The process involves a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which reacts with the allyl group to form a π-allyl palladium complex. uva.nl
To ensure the reaction is irreversible, an "allyl scavenger" is included to trap the allyl group, preventing it from re-reacting with the liberated amine. biosynth.com A variety of scavengers can be used for this purpose.
Table 2: Common Conditions for N-γ-Alloc Deprotection
| Catalyst | Scavenger | Solvent |
|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) researchgate.netresearchgate.net | Dichloromethane (DCM) |
| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) puce.edu.ecuva.nl | Dichloromethane (DCM) |
| Pd(PPh₃)₄ | Amine-borane complexes (e.g., Me₂NH·BH₃) rsc.orgrsc.org | Dichloromethane (DCM) |
The reaction is often conducted under an inert atmosphere (e.g., argon) because palladium catalysts can be sensitive to oxygen, although recent studies have demonstrated successful deprotection under atmospheric conditions, sometimes accelerated by microwave heating. biotage.combiotage.comnih.gov
While palladium catalysis is the standard method for Alloc removal, research has explored alternative conditions to circumvent issues such as potential metal contamination of the final product. One notable metal-free alternative involves an iodine/water (I₂/H₂O) mediated on-resin cleavage. acs.org This method provides a different chemical pathway for deprotection, expanding the synthetic toolkit. Additionally, mild, non-transition metal-catalyzed methods have been investigated, offering further options for specific applications where palladium use is undesirable. iris-biotech.de
Synergistic Application of Dual Orthogonality in Complex Peptide and Small Molecule Synthesis
The presence of both an acid-labile Boc group and a palladium-labile Alloc group on the same diaminobutyric acid scaffold provides immense synthetic flexibility. This "dual orthogonality" allows chemists to selectively unmask either the N-α or the N-γ amine at different stages of a synthesis.
This capability is particularly powerful for the construction of non-linear or modified peptides:
Branched Peptides: The peptide chain can be elongated from the N-α position after Boc removal. Subsequently, the N-γ Alloc group can be removed to allow for the synthesis of a second peptide chain branching off the Dab side chain.
On-Resin Cyclization: In solid-phase synthesis, the N-α-Boc and a C-terminal protecting group can be removed to form a head-to-tail cyclic peptide. Alternatively, the N-γ-Alloc group on a Dab residue can be cleaved along with a side-chain protecting group on another residue (e.g., an allyl ester on aspartic acid) to facilitate side-chain-to-side-chain cyclization, forming a lactam bridge. biotage.comresearchgate.net
Site-Specific Conjugation: The selective deprotection of the N-γ-Alloc group allows for the specific attachment of reporter molecules, such as fluorophores, biotin (B1667282), or other moieties, to the side chain of the Dab residue without interfering with the main peptide backbone.
Applications of Boc Dab Alloc Oh.dcha in Advanced Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support. peptide.com The use of building blocks like Boc-Dab(Alloc)-OH.DCHA is critical for introducing specific functionalities and structural motifs into peptides during their assembly on the solid phase.
The primary advantage of this compound lies in the orthogonality of its protecting groups, which allows for its seamless integration into the two dominant SPPS strategies: Fmoc/tBu and Boc/Bzl. iris-biotech.deiris-biotech.deiris-biotech.de Orthogonal protection involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others.
In the Fmoc/tBu strategy , the N-terminal Fmoc group is removed with a base (commonly piperidine), while side-chain protecting groups like tert-butyl (tBu) are cleaved with a strong acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de The Alloc group on the Dab side chain is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. iris-biotech.de It is selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.gov This introduces a third, independent deprotection scheme, enhancing synthetic versatility.
In the Boc/Bzl strategy , the N-terminal Boc group is removed with a moderate acid (like TFA), while benzyl-based (Bzl) side-chain protecting groups require a very strong acid (like HF) for cleavage. peptide.com The Alloc group is fully compatible with this strategy as well, as it remains stable during the acidic cleavage of the Boc group and can be removed selectively using palladium catalysis. iris-biotech.deiris-biotech.deiris-biotech.de
The table below summarizes the compatibility of these protecting groups.
| Protecting Group | Location | Cleavage Condition | Orthogonal To |
| Boc | α-Amino (in Boc-Dab) | Moderate Acid (e.g., TFA) | Fmoc, Alloc |
| Alloc | Side-Chain (γ-Amino) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Fmoc, tBu, Boc, Bzl |
| Fmoc | α-Amino (in standard SPPS) | Base (e.g., Piperidine) | Boc, tBu, Alloc, Bzl |
| tBu | Side-Chain (in standard SPPS) | Strong Acid (e.g., TFA) | Fmoc, Alloc |
| Bzl | Side-Chain (in standard SPPS) | Very Strong Acid (e.g., HF) | Fmoc, Alloc |
This table illustrates the distinct cleavage conditions for common protecting groups, highlighting the orthogonal nature of the Alloc group used in this compound.
"Difficult sequences" in SPPS often involve issues such as poor coupling efficiency or undesirable side reactions. The choice of specialized amino acid derivatives is crucial to mitigate these problems. For instance, some orthogonally protected building blocks have been shown to exhibit poor coupling efficiency or undergo rapid lactamization under various coupling conditions. rsc.org The use of a stable and reliable building block like this compound can help circumvent such issues. The Alloc group is stable under standard coupling conditions, preventing unwanted side-chain reactions during the elongation of the peptide. This stability ensures that the integrity of the side-chain protection is maintained throughout the synthesis, which is particularly important when assembling long or complex peptides.
Utility in Solution-Phase Peptide Synthesis Approaches
While SPPS is highly efficient, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production and the synthesis of peptide segments for subsequent ligation. peptide.com The principles of orthogonal protection are equally critical in solution-phase synthesis. This compound can be used in solution-phase strategies where selective deprotection of the side chain is required. iris-biotech.de After the selective removal of the Alloc group, the exposed γ-amino group can be modified while the rest of the peptide, including the N-terminal Boc group and other acid-labile side-chain protectors, remains intact. iris-biotech.deiris-biotech.de
Construction of Branched and Cyclic Peptide Architectures
The presence of an additional amino group on the side chain of the diaminobutyric acid (Dab) residue provides a convenient point for creating non-linear peptide structures. this compound is particularly well-suited for this purpose. After incorporating the Dab residue into a growing peptide chain, the Alloc group can be selectively removed on-resin or in solution. The newly freed γ-amino group can then serve as an anchor point to initiate the synthesis of a second peptide chain, resulting in a branched peptide. Alternatively, this amino group can be reacted with an activated carboxyl group elsewhere in the peptide (e.g., the C-terminus or an acidic amino acid side chain) to form a cyclic peptide, a strategy often used to enhance biological activity and stability.
Synthesis of Modified and Functionally Diverse Peptides
The ability to introduce modifications at specific sites is essential for creating peptides with novel functions, such as improved stability, altered receptor binding, or the ability to act as therapeutic agents. The orthogonal nature of the Alloc group is paramount for these applications, as it allows for selective functionalization of the Dab side chain.
The selective deprotection of the Alloc group on the Dab side chain provides a unique chemical handle for site-specific modification and bioconjugation. Once the peptide chain is assembled, the Alloc group can be removed, exposing a primary amine on the Dab side chain. iris-biotech.de This amine can then be used for a variety of chemical transformations, including:
Attachment of reporter molecules: Fluorophores, quenchers, or biotin (B1667282) tags can be conjugated to the side chain for use in diagnostic assays or imaging studies.
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides.
Lipidation: The addition of fatty acid chains can enhance membrane association or prolong the in vivo half-life of a peptide.
Cross-linking: The amine can be used as a point for creating cross-linked or stapled peptides to enforce a specific conformation.
This precise control over site-specific modification is a powerful tool for developing peptides with tailored properties for research, diagnostics, and therapeutic applications. iris-biotech.de
Introduction of Non-Canonical Amino Acid Residues into Peptidic Scaffolds
The incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including increased stability, constrained conformation, and novel functionalities. This compound is particularly valuable in this context, providing a strategic point for diversification within a peptide sequence.
The synthesis of a peptide containing a modified Dab residue begins with standard solid-phase peptide synthesis protocols, incorporating this compound at the desired position in the peptide chain. Following the completion of the linear sequence, the Alloc group on the Dab side chain can be selectively removed using a palladium(0) catalyst, leaving the Boc N-terminal protection and other acid-labile side-chain protecting groups intact. This selective deprotection exposes the primary amine on the Dab side chain, which can then be functionalized with a variety of moieties to introduce non-canonical side chains.
Research Findings:
Studies have demonstrated the utility of this approach in creating peptides with tailored properties. For instance, the exposed amine of the Dab residue can be acylated to introduce novel side chains, leading to peptides with altered hydrophobicity, charge, or steric bulk. This modification can be crucial for optimizing the peptide's interaction with its biological target.
Furthermore, the selective deprotection of the Alloc group allows for on-resin cyclization, where the deprotected side-chain amine can react with the C-terminal carboxylic acid or another reactive side chain to form a lactam bridge. This conformational constraint can significantly improve the metabolic stability and binding affinity of the peptide.
Table 1: Orthogonal Deprotection of this compound
| Protecting Group | Chemical Name | Cleavage Condition | Stability |
| Boc | tert-Butyloxycarbonyl | Mild acid (e.g., TFA) | Stable to mild base and palladium catalysis |
| Alloc | Allyloxycarbonyl | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to mild acid and base |
Contributions to the Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The unique structural features of this compound make it a valuable tool in the design and synthesis of these modified peptides.
The ability to selectively functionalize the side chain of the Dab residue allows for the introduction of non-peptidic elements, a key strategy in the development of peptidomimetics. After the linear peptide has been assembled on the solid support, the Alloc group is removed, and the resulting free amine can be used as a handle to attach various chemical moieties. This can include small organic molecules, fluorescent labels, or groups that induce a specific secondary structure.
Research Findings:
The synthesis of branched peptides is a prominent application of this compound in this area. Following the selective removal of the Alloc group, a second peptide chain can be synthesized on the side chain of the Dab residue, creating a branched structure. These branched peptides can present multiple binding epitopes, leading to enhanced affinity and avidity for their targets.
Moreover, the Dab side chain can be used as a scaffold to create constrained cyclic peptidomimetics. By introducing other orthogonally protected amino acids, such as those with allyl-protected side chains, multiple on-resin cyclization strategies can be employed. For example, after Alloc deprotection, the Dab side chain can be reacted with a deprotected aspartic or glutamic acid side chain to form a lactam bridge, resulting in a conformationally constrained peptidomimetic.
Table 2: Applications of this compound in Peptidomimetic Synthesis
| Application | Description | Key Advantage of this compound |
| Branched Peptides | Synthesis of a second peptide chain on the Dab side chain. | Selective deprotection of the Alloc group allows for site-specific chain elongation. |
| Cyclic Peptidomimetics | Formation of a lactam bridge between the Dab side chain and another residue. | Orthogonal protection scheme enables on-resin cyclization without affecting other protecting groups. |
| Side-Chain Conjugation | Attachment of non-peptidic moieties to the Dab side chain. | Provides a reactive handle for introducing diverse chemical functionalities. |
Future Research Directions and Unexplored Potential of Boc Dab Alloc Oh.dcha
Expansion into Macrocyclic and Conformationally Constrained Peptide Architectures
The synthesis of macrocyclic and conformationally constrained peptides is a rapidly growing area of research, driven by the desire to develop peptides with enhanced biological activity, stability, and cell permeability. The orthogonal protection offered by Boc-D-Dab(Alloc)-OH.DCHA makes it an invaluable tool for the construction of these complex architectures.
The presence of the Alloc group on the side chain of the diaminobutyric acid residue allows for its selective removal using palladium catalysts, without affecting the Boc-protected α-amino group or other acid-labile side-chain protecting groups. iris-biotech.de This unique feature enables the on-resin cyclization of peptides, a key strategy for creating macrocyclic structures. After the linear peptide chain is assembled using solid-phase peptide synthesis (SPPS), the Alloc group can be selectively cleaved to expose the γ-amino group. This free amine can then react with the C-terminal carboxylic acid to form a lactam bridge, resulting in a cyclic peptide.
Future research in this area could focus on the synthesis of a diverse range of macrocyclic peptide libraries using Boc-Dab(Alloc)-OH.DCHA as a key building block. By varying the position of the Dab residue within the peptide sequence and the length of the linear precursor, a wide variety of ring sizes and conformations can be explored. This approach could lead to the discovery of novel peptide-based therapeutics with improved pharmacological properties.
Furthermore, the incorporation of D-diaminobutyric acid can introduce conformational constraints into the peptide backbone, which can be beneficial for mimicking or disrupting protein-protein interactions. The future exploration of Boc-D-Dab(Alloc)-OH.DCHA in the design of peptidomimetics that mimic the secondary structures of proteins, such as β-turns and α-helices, holds significant promise for the development of new drug candidates. The ability to create branched or cyclic peptides from the additional amino group in the Dab side chain often leads to enhanced biological activity and stability compared to their linear counterparts.
Integration with Emerging Bioorthogonal and Click Chemistry Technologies for Peptide Modification
Bioorthogonal and click chemistry reactions have revolutionized the field of chemical biology by enabling the selective modification of biomolecules in complex biological environments. The integration of Boc-D-Dab(Alloc)-OH.DCHA with these powerful technologies opens up exciting new avenues for the synthesis of precisely functionalized peptides.
The selective deprotection of the Alloc group provides a unique chemical handle for the site-specific incorporation of various functionalities. Once the γ-amino group is unmasked, it can be readily modified with a variety of bioorthogonal or click chemistry reagents. For instance, the free amine can be acylated with a molecule containing an azide (B81097) or an alkyne group. These functionalized peptides can then undergo highly efficient and specific cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach fluorescent dyes, imaging agents, or drug molecules. peptide.com
This strategy allows for the post-synthetic modification of peptides, both on-resin and in solution, without the need for protecting the azide and alkyne functionalities during peptide synthesis. peptide.com Future research could explore the development of novel ligation strategies that utilize the deprotected γ-amino group of the Dab residue. This could involve the development of new chemoselective reactions that are orthogonal to existing ligation methods, further expanding the toolbox for peptide and protein engineering. nih.gov
The ability to introduce a wide range of modifications at a specific site within a peptide sequence is crucial for studying peptide structure and function, as well as for the development of targeted therapeutics and diagnostic agents. The combination of the orthogonal protection of Boc-D-ab(Alloc)-OH.DCHA with the versatility of bioorthogonal and click chemistry provides a powerful platform for the creation of next-generation peptide-based tools and therapies.
Development of Advanced Analytical Techniques for In-Process Monitoring During Peptide Assembly
The synthesis of complex peptides, especially those incorporating non-proteinogenic amino acids like Dab, can be challenging. Incomplete coupling reactions and the formation of side products can significantly reduce the yield and purity of the final product. The development of advanced analytical techniques for the real-time, in-process monitoring of solid-phase peptide synthesis (SPPS) is therefore of paramount importance.
While traditional methods for monitoring SPPS, such as the Kaiser test or UV-Vis monitoring of Fmoc deprotection, provide valuable information, they are often performed offline and may not be suitable for real-time process control. rsc.orgias.ac.in Emerging technologies, such as pressure-based variable bed flow reactors and in-line refractive index monitoring, offer the potential for real-time feedback on the progress of coupling and deprotection steps. rsc.orgsemanticscholar.orgdigitellinc.com
The application of these advanced analytical techniques to SPPS protocols utilizing this compound could provide significant benefits. For example, real-time monitoring of resin swelling and solvent flow could help to ensure the complete coupling of this sterically demanding amino acid derivative. rsc.org Any incomplete reactions could be immediately identified, allowing for the implementation of corrective actions, such as double coupling or the use of alternative coupling reagents, before proceeding to the next step in the synthesis. semanticscholar.org
Future research in this area should focus on the development and implementation of robust and user-friendly in-process monitoring systems that are specifically tailored for the synthesis of complex peptides containing orthogonally protected amino acids. This could involve the integration of multiple analytical techniques to provide a comprehensive picture of the synthetic process. The ability to monitor and control every step of the peptide assembly in real-time will be crucial for the efficient and reliable production of high-purity peptides for research and therapeutic applications.
Exploration in Multicomponent Reactions and Diverse Organic Transformations Beyond Peptide Chemistry
While the primary application of this compound has been in the field of peptide chemistry, its potential as a versatile building block in other areas of organic synthesis remains largely unexplored. The unique combination of protecting groups and the presence of multiple functional groups make this compound an attractive starting material for the synthesis of a wide range of complex organic molecules.
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single step, are powerful tools for the rapid generation of molecular diversity. nih.govmdpi.comnih.gov The deprotected Dab derivative, obtained after the removal of both the Boc and Alloc groups, could serve as a key component in various MCRs. For example, the two free amino groups and the carboxylic acid functionality could participate in Ugi or Passerini reactions to generate novel heterocyclic scaffolds. mdpi.comnih.gov
The exploration of the deprotected Dab derivative in other organic transformations, such as intramolecular cyclizations, rearrangements, and cross-coupling reactions, could also lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures. The ability to selectively manipulate the different functional groups of the Dab core would provide a high degree of control over the outcome of these reactions.
Future research should focus on systematically investigating the reactivity of this compound and its derivatives in a variety of organic transformations beyond traditional peptide synthesis. This could involve computational studies to predict the reactivity of the molecule and to design new synthetic routes, as well as experimental work to validate these predictions and to explore the scope of these new reactions. The untapped potential of this versatile building block in the broader context of organic synthesis could lead to the development of new small molecules with interesting biological activities.
Q & A
Q. What is the role of Boc-Dab(Alloc)-OH.DCHA in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative used to incorporate 2,3-diaminopropionic acid (Dab) residues into peptide chains. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the allyloxycarbonyl (Alloc) group protects the β-amino side chain. The dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents. During SPPS, Alloc is selectively removed using palladium(0) catalysts, enabling orthogonal deprotection strategies .
Q. How should this compound be stored to ensure stability?
Store the compound at -20°C under inert gas (e.g., argon) to prevent degradation. For long-term storage (>6 months), use -80°C with desiccants. Prior to use, equilibrate to room temperature in a dry environment to avoid moisture absorption, which can hydrolyze the Alloc group .
Q. What analytical methods are recommended to confirm the purity and identity of this compound?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Confirm structural integrity via 1H/13C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and high-resolution mass spectrometry (HRMS) . Cross-reference spectral data with literature or supplier-provided certificates of analysis (CoA) .
Advanced Research Questions
Q. How can researchers optimize Alloc deprotection conditions to minimize side reactions in peptide synthesis?
Alloc deprotection requires a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., morpholine or phenylsilane) in anhydrous tetrahydrofuran (THF). Key parameters:
Q. How should contradictory solubility data for this compound in different solvents be resolved?
Discrepancies often arise from varying hydration states or impurities. To validate:
Q. What strategies enable orthogonal protection of Dab residues using Boc and Alloc groups alongside other protecting groups (e.g., Fmoc)?
Boc/Alloc is compatible with Fmoc-based SPPS due to their orthogonal cleavage mechanisms (acidolysis for Boc, palladium for Alloc). For multi-step syntheses:
Q. How can researchers troubleshoot low coupling efficiency of this compound in automated peptide synthesizers?
Low coupling efficiency may result from steric hindrance or inadequate activation. Mitigate by:
- Using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling reagents.
- Extending coupling time to 60–90 minutes and increasing reagent equivalents (3–5 equiv.).
- Pre-activating the amino acid in DMF for 5 minutes before addition to the resin .
Data Management and Reproducibility
Q. What documentation is critical for reproducing synthesis protocols involving this compound?
Include:
- Detailed reaction conditions (solvent purity, temperature, humidity).
- Catalyst/scavenger ratios and batch-specific CoA for the compound.
- Raw spectral data (NMR, HRMS) and chromatograms in supplementary materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo with DOIs .
Q. How should researchers address batch-to-batch variability in this compound purity?
Perform in-house QC using the same methods as suppliers (HPLC, NMR). If variability impacts results, recalibrate synthetic protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
